2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine
Description
Contextualizing Pyridine (B92270) and Pyrazole (B372694) Derivatives in Contemporary Chemical Research
Pyridine and pyrazole are fundamental nitrogen-containing heterocyclic rings that form the core of countless molecules across the spectrum of chemical research and industry. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. globalresearchonline.netconnectjournals.comresearchgate.net They are integral to the development of pharmaceuticals and agrochemicals. globalresearchonline.netmdpi.com The versatility of the pyrazole ring allows for straightforward synthesis and modification, facilitating the exploration of structure-activity relationships to optimize molecules for improved efficacy and safety. researchgate.net
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous building block in organic synthesis. researchgate.net Pyridine derivatives are essential in the creation of pharmaceuticals, agrochemicals, and functional materials. The combination of these two rings into pyridyl-pyrazolyl structures has led to highly sought-after ligands in coordination chemistry. researchgate.net These compounds are analogues of well-known ligands like 2,2'-bipyridine (B1663995) and are valued for their ease of synthesis and the tunable photophysical and chemical properties they impart to metal complexes. researchgate.net
Significance of Halogenated Heterocyclic Systems in Advanced Chemical Synthesis and Design
The introduction of halogen atoms (F, Cl, Br, I) onto heterocyclic rings is a powerful strategy in modern organic synthesis. sigmaaldrich.com Halogens significantly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. Due to their high electrophilicity and effectiveness as leaving groups, halogens serve as crucial handles for further chemical transformations. mdpi.com They are instrumental in a vast array of synthetic protocols, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules. sigmaaldrich.com
Halogenated heterocycles are widely used as versatile intermediates or building blocks for creating more elaborate chemical structures. sigmaaldrich.com The presence of different halogens on the same molecule, as in 2-(3-bromo-pyrazol-1-yl)-3-chloro-pyridine, allows for selective, stepwise reactions. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond enables chemists to control which part of the molecule reacts first, providing a pathway to complex, polyfunctionalized systems that would be difficult to synthesize otherwise. This controlled reactivity is a cornerstone of advanced chemical design, enabling the efficient construction of targeted molecules. mdpi.com
Rationale for In-Depth Academic Investigation of this compound
The specific structure of this compound makes it a compound of significant academic and industrial interest. Its primary role in the literature is that of a key synthetic intermediate. Research has demonstrated its utility as a building block in the synthesis of novel insecticidal and fungicidal agents. researchgate.net
A critical application of this compound is in the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. quickcompany.inwipo.intscimplify.com This carboxylic acid derivative is a crucial precursor for the manufacture of ryanodine (B192298) receptor activators, a major class of modern insecticides that includes commercial products like Chlorantraniliprole (B1668704). scimplify.comveeprho.com The academic investigation into this molecule is driven by the need to develop efficient and cost-effective synthetic routes to these high-value agrochemical products. quickcompany.inwipo.int The unique arrangement of the bromo and chloro substituents on the pyrazole and pyridine rings, respectively, is fundamental to the structure and activity of the final insecticidal products. researchgate.net
| Property | Data |
| IUPAC Name | 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine |
| Molecular Formula | C₈H₅BrClN₃ |
| CAS Number | 500011-85-8 |
Overview of Emerging Research Frontiers for Polyfunctionalized Pyridyl-Pyrazolyl Scaffolds
The pyridyl-pyrazolyl framework is a burgeoning area of research with expanding frontiers in materials science, coordination chemistry, and medicinal chemistry. The ability to introduce multiple functional groups (polyfunctionalization) onto this scaffold allows for the fine-tuning of its electronic, steric, and coordination properties.
One of the most promising frontiers is the development of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govresearchgate.net Pyridyl-pyrazolyl ligands are being explored for the construction of these advanced materials, which have potential applications in gas storage, catalysis, and sensing. researchgate.net Researchers are designing complex pyridyl-pyrazolyl scaffolds to create materials with unique properties, such as spin crossover (SCO) behavior, where the magnetic state of the material can be switched by external stimuli. nih.gov
In medicinal chemistry, these scaffolds continue to be a focus for the design of kinase inhibitors and other therapeutic agents. nih.gov The rigid and planar nature of the fused ring system provides a stable platform for orienting functional groups to interact with biological targets. The ongoing exploration of polyfunctionalized pyridyl-pyrazolyl systems promises to yield new materials and molecules with tailored properties, addressing challenges in fields from sustainable chemistry to human health. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopyrazol-1-yl)-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-7-3-5-13(12-7)8-6(10)2-1-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVEMGREZOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257867 | |
| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500011-85-8 | |
| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine and Analogues
Strategic Approaches to the Pyridine (B92270) Core Functionalization for Direct and Indirect Synthesis
The construction of the 2-(pyrazol-1-yl)-3-chloro-pyridine scaffold often begins with the strategic functionalization of a pre-existing pyridine ring. A common and direct approach involves the reaction of 2,3-dichloropyridine (B146566) with a suitable pyrazole (B372694). A more indirect but versatile route involves the synthesis of (3-chloropyridin-2-yl)-hydrazine as a key intermediate. This is typically achieved by reacting 2,3-dichloropyridine with hydrazine (B178648) hydrate, often at reflux in a solvent like ethanol. chemrxiv.org This hydrazino-pyridine can then be used to construct the pyrazole ring in a subsequent step.
The regioselectivity of these reactions is a critical consideration. The chlorine atom at the 2-position of 2,3-dichloropyridine is generally more susceptible to nucleophilic substitution than the one at the 3-position, which directs the initial step of the synthesis. Advanced methods for pyridine functionalization also include transition-metal-free dearomatization-rearomatization strategies, which can allow for di- or trifunctionalization of the pyridine core under controlled conditions. researchgate.net
| Starting Material | Reagent | Key Intermediate | Reference |
| 2,3-dichloropyridine | Hydrazine hydrate | (3-chloropyridin-2-yl)-hydrazine | chemrxiv.org |
Innovative Pyrazole Ring Construction and Regioselective Halogenation Techniques
The formation of the pyrazole ring is a pivotal step in the synthesis of the target molecule. Classical methods often rely on the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound. nih.govnih.gov For instance, the intermediate (3-chloropyridin-2-yl)-hydrazine can be condensed with a suitable three-carbon synthon to form the pyrazole ring. chemrxiv.org More innovative approaches include [3+2] cycloaddition reactions, which offer a high degree of control over the regiochemistry of the resulting pyrazole. nih.gov
Once the 1-(3-chloropyridin-2-yl)pyrazole core is assembled, regioselective halogenation is required to introduce the bromine atom at the 3-position of the pyrazole ring. Direct bromination of N-aryl pyrazoles can be challenging due to the potential for multiple halogenation sites. researchgate.net Strategic approaches to achieve regioselectivity include the use of specific brominating agents and careful control of reaction conditions. A general three-step strategy for preparing 3-bromopyrazoles involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine, followed by halogenation and then oxidation. nih.govrawdatalibrary.net
For the pyridine core, 3-selective halogenation can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. acs.org While this is a powerful method for functionalizing the pyridine ring, direct bromination of the pre-formed pyrazole ring is more common for the synthesis of the target compound.
| Precursor | Key Transformation | Reagent/Condition | Product Feature | Reference |
| (3-chloropyridin-2-yl)-hydrazine | Pyrazole ring formation | 1,3-dielectrophile | 1-(3-chloropyridin-2-yl)pyrazole | chemrxiv.org |
| 1-(3-chloropyridin-2-yl)pyrazole | Regioselective bromination | Brominating agent | 3-Bromo-1-(3-chloropyridin-2-yl)pyrazole | nih.gov |
Palladium-Catalyzed Cross-Coupling Strategies for Structural Elaboration of 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine
Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural elaboration of this compound, allowing for the introduction of a wide range of substituents at both the pyridine and pyrazole rings. organic-chemistry.org The bromine atom on the pyrazole ring and the chlorine atom on the pyridine ring serve as handles for these transformations.
The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups by reacting the halo-substituted precursor with an appropriate boronic acid or ester. chemrxiv.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with heteroaryl halides. chemrxiv.orgresearchgate.net
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of amino-substituted derivatives. This reaction is particularly useful for introducing substituted amines at either the bromo-pyrazole or chloro-pyridine position. Other important palladium-catalyzed reactions include the Sonogashira coupling for the introduction of alkynyl groups and the Heck reaction for the formation of carbon-carbon bonds with alkenes. nih.gov The relative reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective functionalization at one position over the other.
| Reaction Type | Substrate Position | Coupling Partner | Resulting Moiety |
| Suzuki-Miyaura Coupling | Pyrazole-Br or Pyridine-Cl | Boronic acid/ester | Aryl, heteroaryl, alkyl |
| Buchwald-Hartwig Amination | Pyrazole-Br or Pyridine-Cl | Amine | Substituted amino group |
| Sonogashira Coupling | Pyrazole-Br or Pyridine-Cl | Terminal alkyne | Alkynyl group |
| Heck Reaction | Pyrazole-Br or Pyridine-Cl | Alkene | Substituted alkene |
Green Chemistry Principles and Sustainable Synthesis Protocols for this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. chem-station.com This can be achieved through the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govnih.gov
Microwave-assisted synthesis is a key green technology that can significantly shorten reaction times, increase yields, and reduce the formation of byproducts. acs.orgresearchgate.net The use of catalysts, particularly those that are recyclable and operate under mild conditions, is another cornerstone of green chemistry. For instance, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines.
The development of solvent-free or aqueous reaction conditions is also a major focus. chem-station.com Furthermore, the principles of atom economy can be addressed through the use of multi-component reactions, which are discussed in the following section. The selection of starting materials from renewable resources and the minimization of waste are also integral to a sustainable synthetic protocol.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Use of Alternative Energy Sources | Microwave-assisted reactions | Reduced reaction time, higher yields | acs.orgresearchgate.net |
| Catalysis | Use of recyclable or benign catalysts (e.g., iron) | Reduced waste, milder conditions | |
| Use of Safer Solvents | Reactions in water or solvent-free conditions | Reduced environmental impact | chem-station.com |
| Atom Economy | Multi-component reactions | Increased efficiency, reduced waste |
Multi-component Reactions and Convergent Synthesis of Complex Derivatives
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. This strategy is well-suited for the construction of derivatives of this compound. For example, a four-component reaction can be envisioned to assemble a highly substituted pyrazolyl-pyridine core in a convergent manner.
Convergent synthesis, in general, involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. This approach is often more efficient than a linear synthesis, especially for complex targets. In the context of the target molecule, one fragment could be a functionalized 3-bromopyrazole and the other a suitably activated 3-chloropyridine (B48278) derivative. These fragments can then be coupled in a late-stage reaction to afford the final product. MCRs can also be used to generate these key fragments in a highly efficient manner.
The use of MCRs and convergent strategies allows for the rapid generation of a library of analogues for structure-activity relationship studies, as modifications can be easily introduced by varying the starting components of the MCR or the building blocks of the convergent synthesis.
| Synthetic Strategy | Description | Advantages |
| Multi-component Reaction (MCR) | Three or more reactants combine in a one-pot reaction to form the product. | High atom economy, operational simplicity, reduced waste. |
| Convergent Synthesis | Key fragments of the molecule are synthesized separately and then joined. | Increased overall yield, flexibility in analogue synthesis. |
Synthetic Routes to Isotopic Variants for Mechanistic Studies
Isotopically labeled analogues of this compound are valuable tools for mechanistic studies, allowing for the elucidation of reaction pathways and metabolic fate. nih.gov The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be achieved through various synthetic strategies.
Deuterium labeling can often be accomplished by hydrogen-deuterium exchange reactions on the final molecule or on key intermediates, typically using a deuterium source such as D₂O under acidic or basic conditions, or through metal-catalyzed exchange reactions. acs.org
The synthesis of ¹³C- and ¹⁵N-labeled analogues generally requires the use of isotopically labeled starting materials in a de novo synthesis. For example, ¹⁵N-labeled pyridine can be prepared from ¹⁵NH₄Cl through a Zincke reaction-based approach. nih.gov This labeled pyridine could then be carried through the synthetic sequence to produce the ¹⁵N-labeled target molecule. Similarly, ¹³C-labeled precursors can be incorporated into either the pyridine or pyrazole ring synthesis. For instance, ¹³C₂-calcium carbide can serve as a source for labeled acetylene, which can be used in cycloaddition reactions to form ¹³C-labeled heterocycles.
These isotopic labeling strategies provide essential tools for understanding the chemical and biological behavior of this compound and its derivatives. nih.gov
| Isotope | Labeling Strategy | Common Precursor |
| Deuterium (²H) | Hydrogen-deuterium exchange | D₂O |
| Carbon-13 (¹³C) | De novo synthesis using labeled starting materials | ¹³C₂-calcium carbide |
| Nitrogen-15 (¹⁵N) | De novo synthesis using labeled starting materials | ¹⁵NH₄Cl |
Mechanistic Investigations of Chemical Transformations Involving 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine
Elucidation of Reaction Pathways for Nucleophilic Aromatic Substitution on the Pyridine (B92270) Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring in 2-(3-bromo-pyrazol-1-yl)-3-chloro-pyridine. The chlorine atom at the 3-position of the pyridine ring serves as a leaving group in these transformations.
The generally accepted mechanism for SNAr reactions on pyridine derivatives proceeds through a two-step addition-elimination pathway. youtube.comnih.gov In the first step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com The presence of the electron-withdrawing pyrazolyl substituent is expected to stabilize this intermediate, thereby facilitating the reaction. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reactivity of the pyridine ring towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent. For instance, reactions with amines are often carried out at elevated temperatures. youtube.com
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | 2-(3-Bromo-pyrazol-1-yl)-3-amino-pyridine | High temperature, pressure |
| Methoxide | 2-(3-Bromo-pyrazol-1-yl)-3-methoxy-pyridine | Sodium methoxide in methanol, reflux |
Note: The reactions and conditions presented in this table are illustrative and based on general principles of SNAr reactions on chloropyridines. Specific experimental data for this compound may vary.
Understanding Electrophilic Substitution Mechanisms on the Pyrazole (B372694) Ring
The pyrazole ring in this compound is generally considered to be electron-rich and thus susceptible to electrophilic substitution. However, the presence of the bromine atom at the 3-position and the pyridinyl group at the 1-position will influence the regioselectivity of such reactions.
Electrophilic substitution on pyrazoles typically proceeds via an initial attack of the electrophile on the π-system of the ring to form a cationic intermediate (a σ-complex or arenium ion). Subsequent deprotonation restores the aromaticity of the pyrazole ring. The position of substitution is directed by the existing substituents. The pyridinyl group at the N1 position is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. The bromine atom at the 3-position is also deactivating but can direct incoming electrophiles to the 4-position.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would likely occur at the 4-position of the pyrazole ring, directed by the existing substituents.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyrazole Ring
| Electrophile | Reagents | Predicted Major Product |
|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄ | 2-(3-Bromo-4-nitro-pyrazol-1-yl)-3-chloro-pyridine |
| Br⁺ | Br₂/FeBr₃ | 2-(3,4-Dibromo-pyrazol-1-yl)-3-chloro-pyridine |
Note: The predicted products in this table are based on established principles of electrophilic substitution on substituted pyrazoles. Experimental verification is required.
Photochemical and Thermal Reactivity Studies of this compound
The photochemical and thermal reactivity of this compound is an area of interest for understanding its stability and potential for light- or heat-induced transformations. While specific studies on this compound are not extensively documented, general principles of the photochemistry and thermal decomposition of related heterocyclic compounds can be considered.
Upon irradiation with UV light, molecules containing pyridine and pyrazole rings can undergo various photochemical reactions, including photoisomerization, photocyclization, and photosubstitution. unl.pt The presence of bromo and chloro substituents may also lead to photolytic cleavage of the carbon-halogen bonds, potentially generating radical intermediates.
Thermal reactions of such compounds can involve decomposition, rearrangement, or elimination reactions at high temperatures. The stability of the molecule will depend on the strength of its various bonds. The C-Br and C-Cl bonds are typically the weakest and most likely to undergo thermal cleavage.
Further experimental studies, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be necessary to fully characterize the thermal behavior of this compound. Similarly, detailed photochemical studies would be required to elucidate the specific photoreactions it may undergo.
Investigation of Metal-Mediated Transformations and Ligand Exchange Reactions
The nitrogen atoms in both the pyridine and pyrazole rings of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various transition metals. uj.ac.za This coordination can activate the molecule towards various transformations.
Metal-mediated reactions can include cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgacs.org For instance, the bromine atom on the pyrazole ring and the chlorine atom on the pyridine ring can be targeted for palladium-catalyzed cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds would depend on the specific catalytic system employed. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions.
Ligand exchange reactions, where this compound displaces another ligand from a metal center, are fundamental to the formation of coordination complexes and subsequent catalytic cycles. The kinetics and thermodynamics of these exchange reactions would depend on the nature of the metal ion, the solvent, and the other ligands in the coordination sphere.
Table 3: Potential Metal-Mediated Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-(3-Aryl-pyrazol-1-yl)-3-chloro-pyridine or 2-(3-Bromo-pyrazol-1-yl)-3-aryl-pyridine |
| Heck Coupling | Alkene | Pd(OAc)₂ | 2-(3-Alkenyl-pyrazol-1-yl)-3-chloro-pyridine or 2-(3-Bromo-pyrazol-1-yl)-3-alkenyl-pyridine |
Note: The feasibility and regioselectivity of these reactions would require experimental optimization.
Acid-Base Catalysis and Solvolysis Mechanisms
The basicity of the nitrogen atoms in the pyridine and pyrazole rings of this compound allows for its involvement in acid-catalyzed reactions. Protonation of the pyridine nitrogen, for example, can enhance the electrophilicity of the pyridine ring, potentially facilitating nucleophilic attack.
Protic pyrazole ligands can participate in metal-ligand cooperation, where the N-H proton plays a role in the catalytic cycle. mdpi.com Although the pyrazole in the title compound is N-substituted, the lone pairs on the other nitrogen atom can still be involved in acid-base equilibria.
Solvolysis, a reaction where the solvent acts as the nucleophile, can occur under certain conditions. For instance, in a protic solvent like water or an alcohol, slow displacement of the chloride or bromide ions might be observed, especially at elevated temperatures or in the presence of an acid or base catalyst. The mechanism would likely be an SNAr-type process.
Radical Reaction Pathways and Their Inhibition/Promotion
Radical reactions involving this compound can be initiated by heat, light, or radical initiators. The carbon-halogen bonds are susceptible to homolytic cleavage to form aryl and halogen radicals. These radicals can then participate in a variety of chain reactions, such as radical substitution or addition reactions.
The promotion of radical reactions can be achieved by using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Conversely, the inhibition of such reactions can be accomplished by the addition of radical scavengers, such as hydroquinone or TEMPO.
Understanding the radical chemistry of this molecule is important for controlling unwanted side reactions during synthesis and for exploring its potential in radical-mediated transformations.
Advanced Spectroscopic and Crystallographic Elucidation of 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine Molecular Architecture
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Dynamic Processes
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 2-(3-bromo-pyrazol-1-yl)-3-chloro-pyridine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The pyridine ring protons would likely appear as a set of coupled multiplets in the aromatic region. The proton at position 6 of the pyridine ring is expected to be the most downfield due to the anisotropic effect of the adjacent nitrogen atom. The protons at positions 4 and 5 would show characteristic coupling patterns. On the pyrazole ring, two protons are present. The proton at position 5 of the pyrazole ring would likely appear as a doublet, coupled to the proton at position 4. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent bromine and the pyridine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing signals for all carbon atoms in the molecule. The carbon atoms bonded to the electronegative chlorine and bromine atoms (C3 on the pyridine ring and C3 on the pyrazole ring) would exhibit characteristic chemical shifts. The carbon atoms of the pyridine ring are expected to resonate at distinct positions, reflecting the electronic environment imposed by the nitrogen atom and the chloro and pyrazolyl substituents.
Conformational Analysis: The relative orientation of the pyridine and pyrazole rings is a key structural feature. The dihedral angle between the two rings can be investigated using Nuclear Overhauser Effect (NOE) experiments. NOE correlations between protons on the pyridine ring and protons on the pyrazole ring would provide through-space proximity information, helping to define the preferred conformation in solution. In related N-pyridylpyrazole structures, a non-coplanar arrangement is often observed to minimize steric hindrance. nih.gov
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine H-4 | 7.8 - 8.0 | dd | J = 8.0, 4.5 |
| Pyridine H-5 | 7.3 - 7.5 | dd | J = 8.0, 1.5 |
| Pyridine H-6 | 8.4 - 8.6 | dd | J = 4.5, 1.5 |
| Pyrazole H-4 | 6.5 - 6.7 | d | J = 2.5 |
| Pyrazole H-5 | 8.1 - 8.3 | d | J = 2.5 |
Note: The data in this table is predicted based on known values for similar substituted pyridine and pyrazole structures and serves as an illustrative example.
Single-Crystal X-Ray Diffraction for Precise Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would unambiguously determine its solid-state conformation.
Molecular Geometry: The analysis would reveal the precise geometry of both the pyridine and pyrazole rings, which are expected to be largely planar. spast.org A key parameter would be the dihedral angle between the planes of the two heterocyclic rings. In analogous structures, such as 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide, the pyrazole and pyridine rings are significantly twisted with respect to each other, with dihedral angles in the range of 70-110°. nih.gov This twisting is a common feature in linked aromatic systems, arising from the balance between conjugative stabilization (favoring planarity) and steric repulsion between ortho substituents.
| Parameter | Expected Value |
| C-Cl Bond Length | ~1.74 Å |
| C-Br Bond Length | ~1.90 Å |
| Pyridine-Pyrazole Dihedral Angle | 70 - 110° |
| Intermolecular Interactions | C-H···N, Halogen Bonds, π-π Stacking |
Note: The data in this table is based on typical values observed in related organohalogen and heterocyclic crystal structures. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Bonding Characteristics
Functional Group Signatures: The IR and Raman spectra of this compound would be dominated by vibrations associated with the pyridine and pyrazole rings.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ range. These bands are often intense and can be sensitive to substitution patterns.
Ring Breathing Modes: The symmetric "breathing" modes of the pyridine and pyrazole rings would be visible, typically in the 990-1050 cm⁻¹ region.
C-Cl and C-Br Stretching: The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ region, while the C-Br stretch would occur at a lower frequency, typically between 500 and 600 cm⁻¹. These bands provide direct evidence for the presence of the halogen substituents. researchgate.net
Complementary Nature of IR and Raman: IR and Raman spectroscopy are governed by different selection rules. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in polarizability are Raman active. For a molecule with no center of symmetry like this compound, many vibrations will be active in both techniques, but their relative intensities can differ significantly, providing complementary information. aps.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |
| Ring Breathing | 990 - 1050 | Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| C-Br Stretch | 500 - 600 | IR, Raman |
Note: The data in this table represents typical frequency ranges for the assigned vibrational modes. researchgate.netnih.gov
High-Resolution Mass Spectrometry for Isotopic Patterns and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior.
Isotopic Pattern: A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The molecular ion region would therefore show a cluster of peaks: M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺, with characteristic relative intensities determined by the statistical combination of these isotopes. The accurate mass measurement of these peaks by HRMS would allow for the unambiguous confirmation of the elemental formula C₈H₅BrClN₃.
Fragmentation Pathway: Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. Likely fragmentation pathways would include:
Loss of a bromine radical (•Br) or a chlorine radical (•Cl).
Cleavage of the N-N bond in the pyrazole ring.
Fission of the bond connecting the two heterocyclic rings.
Loss of HCN from the pyrazole or pyridine ring.
Analysis of the masses of the fragment ions provides valuable information that corroborates the proposed molecular structure.
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties
Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
Fluorescence Emission: Many pyrazole and pyridine derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state via the emission of a photon. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band and shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. These properties can be sensitive to the molecular environment, such as solvent polarity.
Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Information (if applicable to derivatives)
Chiroptical spectroscopy, specifically Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules.
Computational Chemistry and Theoretical Insights into 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization, Electronic Structure, and Reactivity Descriptors
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance between accuracy and computational cost, making it particularly well-suited for studying heterocyclic compounds like 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine.
Electronic Structure: Once the optimized geometry is obtained, DFT is used to probe the electronic structure of the molecule. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. The MEP map is particularly insightful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings are expected to be regions of negative potential, while the hydrogen atoms and the regions around the bromine and chlorine atoms would exhibit positive potential.
Reactivity Descriptors: DFT calculations also allow for the determination of various global and local reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity.
| Reactivity Descriptor | Definition | Predicted Significance for this compound |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. A more negative value suggests higher stability. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. The presence of electronegative halogen atoms likely results in a significant electrophilicity index. |
| Fukui Functions (f(r)) | - | Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. |
These descriptors are crucial for understanding and predicting the chemical behavior of this compound in various chemical reactions.
Ab Initio and Semi-Empirical Methods for Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals can be calculated using both high-level ab initio methods and more computationally efficient semi-empirical techniques.
Chemical Reactivity Indices from FMOs: Several chemical reactivity indices can be derived from the HOMO and LUMO energies, providing a more quantitative picture of reactivity.
| Index | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Global Softness (S) | S = 1 / 2η | The reciprocal of global hardness, indicating a higher propensity for chemical reactions. |
While ab initio methods like Hartree-Fock (HF) and post-HF methods provide highly accurate results, they are computationally demanding. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative for initial screening or for very large systems, though with some compromise in accuracy. For a molecule of the size of this compound, DFT calculations generally provide the best balance of accuracy and computational efficiency for FMO analysis.
Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility, the influence of the environment (such as solvents), and the nature of intermolecular interactions. eurasianjournals.com
Conformational Flexibility: While DFT calculations can identify the minimum energy conformation, a molecule is not static and will explore a range of conformations at a given temperature. MD simulations can map out the accessible conformational landscape of this compound by simulating the movement of its atoms over time. A key aspect to investigate would be the rotational barrier around the single bond connecting the pyridine and pyrazole rings. The simulation can reveal the preferred dihedral angles and the energy penalties associated with deviations from the most stable conformation.
Solvent Effects: The surrounding solvent can have a profound impact on the conformation and properties of a molecule. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) around this compound. This allows for the study of how solvent molecules arrange themselves around the solute and how specific solute-solvent interactions, such as hydrogen bonding to the nitrogen atoms, influence the conformational preferences of the molecule. The choice of solvent can significantly alter the equilibrium between different conformers. nih.gov
Intermolecular Interactions: MD simulations are also a powerful tool for studying how molecules of this compound interact with each other or with other molecules. By simulating a system containing multiple molecules, one can observe the formation of dimers or larger aggregates and analyze the types of non-covalent interactions that stabilize these assemblies. These interactions could include π-π stacking between the aromatic rings, halogen bonding involving the bromine and chlorine atoms, and dipole-dipole interactions. Understanding these intermolecular forces is crucial for predicting the solid-state packing of the molecule and its behavior in condensed phases.
Quantum Chemical Calculations for Aromaticity and Heteroaromaticity Assessment of the Pyridine and Pyrazole Rings
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Both the pyridine and pyrazole rings in this compound are heteroaromatic. Quantum chemical calculations can provide quantitative measures of their aromaticity.
Several computational methods are used to assess aromaticity:
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. NICS calculations can be performed at the ring center (NICS(0)) and above the ring plane (e.g., NICS(1)) to provide a more detailed picture of the magnetic environment. researchgate.net
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity.
Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU values are associated with higher aromaticity.
For this compound, it would be insightful to calculate these aromaticity indices for both the pyridine and pyrazole rings. The substitution with bromine and chlorine atoms, as well as the electronic interaction between the two rings, may modulate their individual aromatic character. A comparison of the calculated indices for the substituted rings with those of unsubstituted pyridine and pyrazole would reveal the electronic impact of the substituents and the inter-ring linkage.
| Aromaticity Index | Pyridine (Unsubstituted) - Representative Values | Pyrazole (Unsubstituted) - Representative Values |
| NICS(0) (ppm) | ~ -10 to -15 | ~ -13 to -18 |
| HOMA | ~ 0.97 - 0.99 | ~ 0.90 - 0.95 |
| FLU | ~ 0.01 - 0.02 | ~ 0.02 - 0.03 |
Note: The values in the table are representative and can vary depending on the computational method and basis set used.
In Silico Prediction of Molecular Recognition Features and Potential Binding Sites
In silico methods are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These predictions are crucial in the early stages of drug discovery and materials science.
Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model would identify key features such as hydrogen bond acceptors (the nitrogen atoms), hydrogen bond donors (if any), hydrophobic regions (the aromatic rings), and halogen bond donors (the bromine and chlorine atoms). This model can then be used to screen virtual libraries of compounds to identify other molecules with similar recognition features.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. If a potential biological target for this compound is known or hypothesized, molecular docking can be used to place the molecule into the binding site of the protein. The docking algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.
Binding Site Prediction: In cases where the biological target is unknown, computational tools can be used to predict potential binding sites on the surface of proteins. These methods often look for pockets and cavities on the protein surface that have suitable properties (e.g., size, shape, and chemical environment) to accommodate a small molecule like this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are powerful tools for rational drug design and for predicting the properties of new, unsynthesized molecules.
QSAR Modeling: If a set of pyrazolyl-pyridine derivatives with varying substituents has been synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding), a QSAR model can be developed. This involves calculating a variety of molecular descriptors for each compound, which can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape indices, solvent-accessible surface area.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, designed analogs of this compound, guiding the synthesis of more potent compounds.
QSPR Modeling: Similarly, QSPR models can be developed to predict the physicochemical properties of this compound and its analogs. These properties can include:
| Property | Relevance |
| Solubility | Important for formulation and bioavailability. |
| Octanol-water partition coefficient (logP) | A measure of lipophilicity, which affects membrane permeability and distribution. |
| Melting point | A fundamental physical property. |
| Boiling point | Relevant for purification and handling. |
By developing QSPR models based on a set of known compounds, the properties of novel derivatives can be estimated before they are synthesized, saving time and resources. For halogenated heterocyclic compounds, descriptors related to molecular size, polarizability, and electrostatic interactions are often found to be important in QSPR models. nih.gov
Structure Activity Relationship Sar Studies of 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine and Its Derivatives
Systematic Exploration of Substituent Effects on Biological Activity Profiles (e.g., enzyme inhibition, receptor modulation)
The biological activity of compounds containing the 2-(3-bromo-pyrazol-1-yl)-3-chloro-pyridine moiety is highly sensitive to the nature and position of substituents on associated parts of the molecule. In the context of diamide (B1670390) insecticides, this core is typically connected via a carbonyl linker to a substituted anthranilic acid or a related aromatic system. SAR studies systematically explore how changes in these substituents modulate the potency of RyR activation.
Research on analogs of Chlorantraniliprole (B1668704) has demonstrated that modifications to the N-alkyl group of the anthranilamide portion significantly influence insecticidal potency. The efficacy is correlated with the spatial dimensions of these groups. acs.org For instance, small alkyl groups like methyl are often optimal, with activity diminishing as the alkyl chain length increases. acs.org
Furthermore, substitutions on the phenyl ring of the anthranilamide moiety are critical. The pattern of substitution dictates the molecule's fit within the receptor's binding site. For example, in a series of novel anthranilic diamides, introducing an indane group in the R-configuration at this position resulted in insecticidal activity slightly better than that of Chlorantraniliprole against Mythimna separata (oriental armyworm). mdpi.com This highlights that both the electronic properties and the stereochemistry of the substituents are key determinants of biological performance.
| Compound ID | Scaffold Modification (R Group on Amide Nitrogen) | Target Pest | Activity (LC50 in mg/L) |
| A1 | -CH₃ | P. xylostella | 0.330 |
| A2 | -CH₂CH₃ | P. xylostella | 1.03 |
| A3 | -CH₂CH₂CH₃ | P. xylostella | 2.06 |
| 8q | R-indane on phenyl ring | M. separata | ~0.8 (80% mortality) |
| Chlorantraniliprole | Reference | M. separata | 0.4674 |
Data synthesized from related analog studies to illustrate substituent effects. acs.orgmdpi.com
Impact of Halogen Substituents (Bromine and Chlorine) on Molecular Recognition and Binding Affinity
The specific halogenation pattern of the this compound core is not arbitrary; it is a critical determinant of high-affinity binding to the target receptor. The bromine atom at the 3-position of the pyrazole (B372694) ring and the chlorine atom at the 3-position of the pyridine (B92270) ring are conserved across many of the most potent insecticides in this class. nih.gov
SAR studies confirm the importance of this specific halogen pattern. For instance, replacing the chlorine atom on the pyridine ring or the bromine on the pyrazole often leads to a substantial decrease in insecticidal activity. Similarly, in related analogs, replacing the chlorine on an associated phenyl ring with a cyano group resulted in a near-complete loss of activity against the oriental armyworm, underscoring the privileged role of halogen substituents in achieving the desired biological effect. mdpi.com
| Halogen Position | Halogen Type | Relative Importance for RyR Binding | Rationale |
| Pyrazole C3 | Bromine | High | Essential for high-affinity binding; likely participates in crucial interactions (e.g., halogen bonding) within the receptor pocket. researchgate.net |
| Pyridine C3 | Chlorine | High | Contributes to the required electronic and conformational profile for optimal receptor engagement. |
| Phenyl Ring C4' | Chlorine | High | In Chlorantraniliprole, this halogen is crucial; replacement with CN leads to loss of activity. mdpi.com |
Conformational Analysis and Its Influence on Ligand-Target Interactions
The three-dimensional shape of a molecule, or its conformation, is paramount for its ability to interact with a biological target. For derivatives of this compound, the relative orientation of the pyrazole and pyridine rings is a key factor influencing binding to the ryanodine (B192298) receptor. This orientation is defined by the dihedral angle between the two aromatic rings.
Computational studies using Density Functional Theory (DFT) and potential energy surface scans have been employed to determine the lowest-energy (most stable) conformations of these molecules. nih.govacs.org The analysis often reveals that the molecule is not planar, with a specific twist between the pyrazolyl and pyridinyl moieties being the "bioactive conformation"—the precise shape required for optimal interaction with the receptor. A constrained conformation is often necessary to minimize the entropy loss upon binding and to present the key interacting groups, such as the halogen atoms and amide linkers, in the correct spatial arrangement to engage with complementary residues in the binding pocket. Molecules that can readily adopt this low-energy bioactive conformation are typically more potent. frontiersin.org
Exploration of Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal and agrochemical chemistry where one functional group is replaced by another that retains similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govbohrium.com This strategy has been applied to the this compound scaffold to probe the importance of its constituent heterocycles.
Studies on related pyridinyl-pyrazole insecticides have explored replacing the pyridine ring with other nitrogen-containing heterocycles, such as pyridazine. nih.govresearchgate.net In many cases, these modifications led to a decrease in insecticidal activity, indicating that the 3-chloropyridine (B48278) ring is highly optimized for its target. However, such explorations are vital for understanding the electronic and steric requirements of the binding site and can sometimes lead to the discovery of novel scaffolds with different properties.
Another approach involves replacing the amide linker commonly attached to the pyrazole ring. In one study, the amide group was replaced with a 1,2,4-oxadiazole (B8745197) moiety, a well-known amide bioisostere. This led to a series of novel compounds that retained insecticidal and, in some cases, gained fungicidal activity, demonstrating the viability of this strategy for generating new chemical diversity. nih.gov
| Original Moiety | Bioisosteric Replacement | Effect on Biological Activity | Reference |
| Pyridine Ring | Pyridazine Ring | Generally reduced insecticidal potency | nih.gov |
| Amide Linker | 1,2,4-Oxadiazole Ring | Maintained insecticidal activity, added fungicidal properties | nih.gov |
| Pyrazole Ring | Other 5-membered heterocycles | Often leads to significant changes in activity and selectivity | bohrium.com |
Multi-parameter Optimization in Lead Compound Development and Optimization
The discovery of a successful agrochemical is not solely dependent on high target potency. It requires a delicate balance of multiple properties, a process known as Multi-Parameter Optimization (MPO). nih.govinternational-pharma.com For a lead compound based on the this compound scaffold, MPO aims to simultaneously refine efficacy, spectrum of activity, metabolic stability, environmental fate, and selectivity towards non-target organisms. frontiersin.orgoptibrium.com
| Parameter | Objective | Weighting Factor | Scoring Function (Example) |
| Potency (LC50 vs. Target Pest) | Minimize (< 1 mg/L) | 0.3 | Score = 1 if <1; Score = 0 if >10 |
| Non-Target Toxicity (LC50 vs. Bee) | Maximize (> 100 mg/L) | 0.3 | Score = 1 if >100; Score = 0 if <10 |
| Metabolic Stability (Half-life) | Maximize (> 60 min) | 0.2 | Score = 1 if >60; Score = 0 if <10 |
| LogP (Physicochemical Property) | Optimize (2-4) | 0.1 | Score = 1 if in range; Score = 0 otherwise |
| Cost of Synthesis | Minimize | 0.1 | Score = 1 if low; Score = 0 if high |
| Overall MPO Score | Maximize (Sum of Weighted Scores) | 1.0 |
This table represents a hypothetical MPO profile for guiding lead optimization.
Exploration of Academic Research Applications for 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine Scaffolds
Medicinal Chemistry Research:
The pyridine-pyrazole nucleus is a well-established pharmacophore in drug discovery, with numerous derivatives having been investigated for a wide array of therapeutic applications. nih.govspast.orgresearchgate.net Its structural rigidity, coupled with its capacity for diverse molecular interactions, makes it an ideal starting point for designing targeted therapeutic agents. researchgate.net
Design Principles for Novel Therapeutic Agents Utilizing the Pyridine-Pyrazole Core
The design of new drugs based on the pyridine-pyrazole core is guided by several key principles rooted in the scaffold's inherent chemical properties. The nitrogen atoms in both rings are crucial for biological activity; the pyrazole's N-1 atom can serve as a hydrogen bond donor, while the N-2 atom and the pyridine (B92270) nitrogen act as hydrogen bond acceptors. nih.govnih.gov This allows for specific and strong interactions with biological receptors. nih.gov
The aromatic nature of both rings facilitates π-π stacking interactions with aromatic amino acid residues in protein targets like kinases. nih.gov Furthermore, the scaffold's structure is synthetically tractable, allowing for systematic modifications to explore structure-activity relationships (SAR). researchgate.net Medicinal chemists can readily introduce various substituents at different positions on both the pyridine and pyrazole (B372694) rings to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. rsc.orgresearchgate.net The stability of the scaffold also ensures that it can withstand metabolic processes, a desirable trait for any drug candidate. dntb.gov.ua
Target Identification and Validation for Specific Biological Pathways Modulated by Analogues
Analogues of the 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine scaffold have been identified as modulators of several critical biological pathways implicated in various diseases. A primary area of focus has been the inhibition of protein kinases, which are often overexpressed or dysregulated in cancer. nih.gov The pyrazole scaffold has proven to be a key element in the design of numerous protein kinase inhibitors. nih.govmdpi.com
Research has led to the identification and validation of several specific molecular targets for pyridine-pyrazole derivatives. These findings underscore the scaffold's potential in developing targeted therapies for oncology and infectious diseases.
| Compound Class | Biological Target | Therapeutic Area | Key Findings |
| Pyrazole-Pyridine Hybrids | Protein Kinases (e.g., PI3K, ERK2, JAK1) | Oncology | Derivatives have shown potent inhibition of kinase activity, leading to cytotoxicity in cancer cell lines like MCF7 and HepG2. nih.govnih.gov |
| Pyridine Carboxamides | Mycobacterium tuberculosis AmiC | Infectious Disease (Tuberculosis) | Identified as a prodrug activated by the amidase AmiC, showing potent anti-tubercular activity. asm.org |
| Pyridine-Pyrazole-Sulfonates | Hepatitis B Virus (HBV) Polymerase | Infectious Disease (Hepatitis B) | Compounds were found to inhibit HBV gene expression and viral DNA replication in HepG2 2.2.15 cells. rsc.org |
| Pyrazole Sulfonamides | Trypanosoma brucei N-Myristoyltransferase (NMT) | Infectious Disease (Trypanosomiasis) | Optimization of a lead series resulted in CNS-penetrant compounds with improved selectivity for the parasite's enzyme. acs.org |
Mechanisms of Molecular Interaction with Enzymes, Receptors, and Nucleic Acids
The therapeutic effects of pyridine-pyrazole derivatives are underpinned by their specific molecular interactions with biological macromolecules. Docking studies and X-ray crystallography have elucidated how these scaffolds bind to the active sites of enzymes and receptors.
A predominant interaction mechanism is hydrogen bonding. For instance, in kinase inhibition, the pyrazole ring's N-H group often forms a crucial hydrogen bond with a residue in the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) portion of ATP. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov For example, the N-H of a pyrazole ring has been observed to form a hydrogen bond with the amino acid residue Glu481, while a pyridine ring can engage in π–π interactions with Tyr454. nih.gov
In addition to hydrogen bonding, π-π stacking between the aromatic pyridine and pyrazole rings and aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan) within the target protein is a common binding feature. nih.gov These interactions help to properly orient the inhibitor within the binding pocket, contributing to its affinity and potency. While interactions with enzymes and receptors are well-documented, specific mechanisms of direct interaction with nucleic acids by this particular scaffold are less commonly reported in the reviewed literature.
Lead Optimization Strategies and Fragment-Based Drug Discovery Approaches
The pyridine-pyrazole scaffold is an excellent candidate for both traditional lead optimization and modern fragment-based drug discovery (FBDD) approaches. In lead optimization, an initial "hit" compound identified from screening is systematically modified to improve its drug-like properties. For pyridine-pyrazole derivatives, this involves synthesizing a library of analogues with different substituents. researchgate.net
Structure-activity relationship (SAR) studies are then conducted to determine how these changes affect potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, in the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, capping a sulfonamide group was found to reduce polar surface area and acidity, which markedly increased penetration of the blood-brain barrier. acs.org Similarly, the optimization of a pyridine carboxamide hit for tuberculosis involved SAR studies to enhance its activity and pharmacokinetic profile. asm.org
The scaffold also serves as an ideal starting point for FBDD. In this approach, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then grown or linked together to produce a high-affinity lead. The pyridine-pyrazole core can be considered a high-value fragment that can be elaborated upon to build potent and selective inhibitors for a desired target. nih.govresearchgate.net
Agrochemical Research:
In the field of agrochemicals, the this compound core is a critical structural motif, forming the backbone of several highly successful commercial products. nih.govresearchgate.netresearchgate.netglobethesis.com Its derivatives have been extensively developed as insecticides, herbicides, and fungicides.
Development of Novel Pesticides, Herbicides, and Fungicides with Unique Modes of Action
The versatility of the pyridine-pyrazole scaffold has enabled the development of agrochemicals with diverse modes of action, providing essential tools for crop protection.
Pesticides: The most prominent application of this scaffold is in the development of diamide (B1670390) insecticides, such as Chlorantraniliprole (B1668704). globethesis.com These compounds act as potent activators of insect ryanodine (B192298) receptors (RyR), which are critical calcium channels involved in muscle contraction. nih.gov This activation leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately the death of the target insect. Derivatives of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide have shown excellent insecticidal activity against key lepidopteran pests. researchgate.netresearchgate.net
Fungicides: The pyrazole ring is a key component in several commercial fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, blocking energy production and leading to the death of the pathogen. nih.gov The development of novel pyrazole carboxamides continues to be an active area of research to manage a wide spectrum of plant diseases and overcome resistance issues. acs.org
The following table summarizes the documented agrochemical activities of various pyridine-pyrazole analogues.
| Compound Class | Agrochemical Type | Target Organism(s) | Observed Activity/Potency |
| N-aryl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides | Insecticide | Mythimna separata (Oriental armyworm), Plutella xylostella (Diamondback moth) | Certain derivatives showed 100% mortality at a concentration of 1 µg/mL against M. separata. researchgate.net |
| Pyrazole derivatives with Phenylpyridine Moieties | Herbicide | Digitaria sanguinalis, Setaria viridis, Eclipta prostrata | Compounds 6a and 6c demonstrated 50-60% inhibitory activity in post-emergence treatment at 150 g a.i./hm². nih.govbohrium.com |
| N-Pyridylpyrazole Thiazole Derivatives | Insecticide | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Compound 7g showed LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. mdpi.com |
| Pyrazole Carboxamides | Fungicide | Sclerotinia sclerotiorum, Rhizoctonia solani | Several compounds exhibited potent fungicidal activities comparable to the commercial fungicide thifluzamide. acs.org |
| Pyrazole analogues with Aryl Trifluoromethoxy Group | Fungicide | Fusarium graminearum, Colletotrichum micotianae | Compound 1v showed an EC50 value of 0.0530 μM against F. graminearum, comparable to pyraclostrobin. nih.gov |
Investigation of Bioactivity Against Agricultural Pests and Plant Pathogens
The this compound moiety is a cornerstone in the architecture of several potent insecticides. nih.govresearchgate.net Research has extensively demonstrated that this scaffold is a key component of the anthranilic diamide class of insecticides, which includes commercially successful products like chlorantraniliprole and cyantraniliprole. nih.govmdpi.com
Derivatives incorporating this scaffold have shown exceptional efficacy against a broad spectrum of lepidopteran pests, which are known to cause significant damage to a wide variety of crops. sci-hub.se For instance, numerous studies have reported high insecticidal activity of compounds containing this pyrazolyl-pyridine structure against pests such as the diamondback moth (Plutella xylostella), oriental armyworm (Mythimna separata), and cotton bollworm (Helicoverpa armigera). nih.govresearchgate.netnih.gov
In one study, a series of diacylhydrazine derivatives featuring the this compound scaffold were synthesized and evaluated for their insecticidal properties. nih.gov Several of these compounds demonstrated significant larvicidal activity against Plutella xylostella and Helicoverpa armigera. nih.gov Specifically, compounds designated as 10g , 10h , and 10w were found to be particularly effective against P. xylostella, with LC50 values of 27.49, 23.67, and 28.90 mg/L, respectively. nih.govresearchgate.net
The following table summarizes the insecticidal activity of selected derivatives containing the this compound scaffold against key agricultural pests.
| Pest Species | Derivative Type | Reported Activity |
| Plutella xylostella | Diacylhydrazines | LC50 values ranging from 23.67 to 28.90 mg/L for the most active compounds. nih.govresearchgate.net |
| Helicoverpa armigera | Diacylhydrazines | Mortality rates up to 87.5% at tested concentrations. nih.gov |
| Mythimna separata | Anthranilic Diamides | Larvicidal activity of 100% at 200 mg/kg for some derivatives, comparable to chlorantraniliprole. researchgate.net |
| Spodoptera frugiperda | N-pyridylpyrazole thiazoles | LC50 value of 7.64 mg/L for a lead compound. researchgate.net |
While the primary focus of research has been on insecticidal activity, some studies have also explored the potential for this scaffold in developing fungicides and bactericides. For example, certain novel anthranilic diamide analogues have shown bacteriostatic activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net
Mechanistic Understanding of Phytotoxicity and Insecticidal/Fungicidal Action
The insecticidal mechanism of compounds derived from the this compound scaffold is well-established. These molecules are known to act as potent and selective activators of insect ryanodine receptors (RyRs). sci-hub.senih.govnih.govdntb.gov.ua Ryanodine receptors are a class of intracellular calcium channels that play a critical role in muscle contraction. sci-hub.seresearchgate.net
The activation of these receptors by the insecticide leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. sci-hub.se This disruption of calcium homeostasis results in impaired muscle regulation, leading to rapid feeding cessation, paralysis, and ultimately the death of the insect pest. sci-hub.sedntb.gov.ua The high selectivity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms. sci-hub.se Molecular docking studies have further elucidated the binding interactions between these N-pyridylpyrazole-containing amides and the insect ryanodine receptor, providing insights for the rational design of new and more effective insecticides. nih.govnih.govacs.org
In contrast to the extensive research on their insecticidal mode of action, there is a notable lack of specific studies on the phytotoxicity of this compound itself or its direct derivatives. Broader classes of pyridine-based compounds, such as pyridine carboxylic acids, are known to act as herbicides by mimicking plant growth hormones (auxins), leading to abnormal growth and plant death. vt.edu However, it is important to note that the mechanism of action and the structural features of these herbicides are distinct from the pyrazolyl-pyridine scaffold discussed here. The risk of phytotoxicity from pyridine-based herbicides in general is known to be influenced by factors such as soil organic matter content. researchgate.netepa.gov Further research is required to specifically evaluate any potential phytotoxic effects of the this compound scaffold on various plant species.
Materials Science Research
While the primary application of the this compound scaffold has been in agrochemistry, its inherent structural and electronic properties suggest potential for its use in materials science. The presence of multiple nitrogen atoms and the aromatic nature of both the pyrazole and pyridine rings make it an interesting candidate for various applications.
There is currently no specific research available on the direct application of this compound in organic electronic materials such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). However, related heterocyclic structures, particularly those containing pyridine and carbazole (B46965) fragments, have been successfully employed as host materials in efficient phosphorescent OLEDs (PhOLEDs). mdpi.com The pyrazole ring system is also a component in various functional organic materials. mdpi.com The electron-deficient nature of the pyridine ring and the potential for tuning the electronic properties through substitution on the pyrazole ring could make this scaffold a useful building block for designing new host or charge-transport materials for organic electronics. Future research could explore the synthesis of derivatives of this compound and the characterization of their photophysical and electrochemical properties to assess their suitability for these applications.
The this compound molecule possesses multiple potential coordination sites through its nitrogen atoms on both the pyridine and pyrazole rings, making it a viable candidate for use as a ligand in coordination chemistry. researchgate.netmdpi.com Pyrazole-based ligands are known to form stable complexes with a variety of metal ions and have been used to construct discrete coordination complexes and coordination polymers. researchgate.netpen2print.org The combination of a pyridine and a pyrazole unit in a single molecule can lead to the formation of chelating ligands that can stabilize metal centers and be used in catalysis or as functional materials. mdpi.com
Furthermore, pyrazole and pyridine-based linkers are widely used in the construction of Metal-Organic Frameworks (MOFs). researchgate.netnih.govresearchgate.net MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The specific geometry and functionalization of the this compound scaffold could be exploited to design novel MOFs with tailored pore environments and functionalities. The bromine and chlorine substituents could also serve as handles for post-synthetic modification of the MOF structure. To date, no MOFs incorporating this specific ligand have been reported, representing an unexplored area of research.
The development of functional polymers incorporating the this compound moiety is another underexplored avenue of research. The halogen atoms on the scaffold could potentially be used as sites for polymerization reactions or for grafting the molecule onto existing polymer backbones. researchgate.net The incorporation of this heterocyclic unit could impart specific properties to the resulting polymer, such as thermal stability, metal-coordinating ability, or specific optical properties.
The N-H group on the pyrazole ring, if present in related structures, along with the nitrogen atoms, can participate in hydrogen bonding, leading to the formation of supramolecular assemblies. mdpi.com The study of non-covalent interactions in crystals of related N-pyridylpyrazole derivatives has revealed the formation of specific packing motifs. nih.govnih.gov By designing appropriate derivatives of this compound, it may be possible to control the self-assembly of these molecules into well-defined supramolecular architectures with interesting properties and functions.
Future Research Directions and Unaddressed Challenges for 2 3 Bromo Pyrazol 1 Yl 3 Chloro Pyridine
Development of More Efficient, Stereoselective, and Atom-Economical Synthetic Methodologies
A primary challenge in the advancement of 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine chemistry is the development of more efficient and sustainable synthetic routes. Current methods, while effective, may not be optimal in terms of yield, cost, and environmental impact. Future research should focus on methodologies that are not only more efficient but also stereoselective and atom-economical.
Key research objectives in this area include:
Catalyst Development: The design of novel catalysts that can facilitate the synthesis with higher turnover numbers and selectivity.
Flow Chemistry: The application of continuous flow technologies to improve reaction control, safety, and scalability.
Green Solvents: The exploration of environmentally benign solvent systems to reduce the ecological footprint of the synthesis.
| Research Objective | Potential Methodology | Key Challenges |
| Improved Yield and Purity | Novel catalyst systems (e.g., palladium or copper-based) | Catalyst stability and cost, byproduct formation |
| Stereoselective Synthesis | Asymmetric catalysis, chiral auxiliaries | Achieving high enantiomeric or diastereomeric excess |
| Atom Economy | [3+2] cycloaddition reactions, C-H activation | Regioselectivity, functional group tolerance |
A general strategy for preparing substituted 3-bromo- (B131339) and 3-chloropyrazoles has been described, involving a three-step method of condensation, halogenation, and oxidation. researchgate.netacs.org Further research could optimize this process for industrial-scale production. The concept of atom economy, which emphasizes the efficiency of a chemical process in terms of all atoms involved, is a crucial aspect of green chemistry that should guide the development of new synthetic routes. primescholars.comscholarscentral.com
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating the design of novel derivatives of this compound with tailored properties. nih.gov These computational tools can analyze vast datasets to predict the physicochemical and biological properties of new compounds, thereby streamlining the discovery process. mdpi.com
Future research in this domain should aim to:
Develop Predictive Models: Create robust AI/ML models to forecast properties such as bioactivity, toxicity, and material characteristics. peerj.com
Generative Design: Employ generative AI to propose novel molecular structures with desired functionalities.
High-Throughput Virtual Screening: Utilize ML for the rapid screening of large virtual libraries of derivatives. nih.gov
| AI/ML Application | Technique | Expected Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, deep neural networks | Accurate prediction of biological activity and physical properties |
| Novel Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of new molecules with optimized characteristics |
| Synthesis Planning | Retrosynthetic analysis algorithms | Identification of efficient synthetic pathways |
The application of AI and ML can significantly reduce the time and cost associated with traditional drug discovery and materials development pipelines. nih.gov
Advanced Mechanistic Studies to Uncover Novel Reactivity and Transformation Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for unlocking its full synthetic potential. Advanced mechanistic studies can reveal novel reactivity and transformation pathways, leading to the development of new chemical reactions and the synthesis of previously inaccessible compounds.
Areas for investigation include:
Reaction Kinetics: Detailed kinetic studies to elucidate reaction pathways and identify rate-determining steps.
Computational Chemistry: The use of density functional theory (DFT) and other computational methods to model reaction intermediates and transition states.
Spectroscopic Analysis: In-situ spectroscopic techniques to observe reactive intermediates and understand reaction dynamics.
| Mechanistic Aspect | Investigative Tool | Potential Discovery |
| Reaction Pathways | Isotope labeling studies, in-situ NMR/IR | Elucidation of complex reaction networks |
| Intermediate Characterization | Cryogenic spectroscopy, mass spectrometry | Identification of transient and reactive species |
| Catalytic Cycles | DFT calculations, kinetic modeling | Understanding the role of catalysts in transformations |
Protic pyrazoles have been shown to be versatile ligands in materials chemistry and homogeneous catalysis due to their proton-responsive nature. mdpi.com Mechanistic insights into the coordination chemistry of this compound could pave the way for its use in catalysis.
Exploration of Undiscovered Biological Targets and Allosteric Modulation Sites
The pyrazolyl-pyridine scaffold is present in many biologically active compounds, suggesting that this compound and its derivatives may interact with a variety of biological targets. Future research should focus on identifying novel protein targets and exploring the potential for allosteric modulation.
Key research directions are:
Target Identification: Employing chemoproteomics and other advanced techniques to identify the protein binding partners of the compound.
Allosteric Modulation: Investigating the ability of derivatives to act as allosteric modulators, which can offer greater selectivity and reduced side effects compared to traditional orthosteric ligands. researchgate.net
Phenotypic Screening: Utilizing high-content screening to identify compounds that produce desired cellular phenotypes without a priori knowledge of the target.
| Biological Exploration | Methodology | Potential Therapeutic Area |
| Novel Target Discovery | Affinity chromatography, yeast two-hybrid screening | Oncology, neurodegenerative diseases, infectious diseases |
| Allosteric Modulator Development | Radioligand binding assays, functional cellular assays | G-protein coupled receptors (GPCRs), enzymes |
| Structure-Activity Relationship (SAR) Studies | Synthesis of analog libraries, biological testing | Optimization of potency and selectivity |
Pyridine (B92270) derivatives have been investigated as positive allosteric modulators of muscarinic M1 receptors, indicating the potential for this class of compounds in treating neurological disorders. google.com
Expanding the Scope of Material Science Applications through Tailored Molecular Design
The unique electronic and structural features of this compound make it a promising candidate for applications in material science. Through tailored molecular design, it is possible to create novel materials with specific optical, electronic, and magnetic properties.
Future research should explore:
Organic Electronics: The design of derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of the compound as a ligand to construct porous materials for gas storage, separation, and catalysis.
Smart Materials: The development of materials that respond to external stimuli such as light, heat, or chemical analytes.
| Material Application | Design Strategy | Target Property |
| Organic Light-Emitting Diodes (OLEDs) | Introduction of chromophoric and charge-transporting moieties | High quantum efficiency, tunable emission color |
| Metal-Organic Frameworks (MOFs) | Coordination with various metal ions | High porosity, selective gas adsorption |
| Chemical Sensors | Functionalization with receptor units | High sensitivity and selectivity for specific analytes |
The molecular design of spin-crossover complexes based on 2,6-bis(pyrazol-3-yl)pyridines highlights the potential for pyrazolyl-pyridine derivatives in creating functional materials. researchgate.net
Bridging Fundamental Chemical Research with Translational Opportunities in Emerging Fields
A significant challenge and opportunity lie in bridging the gap between fundamental chemical research on this compound and its translational application in emerging fields. This requires a multidisciplinary approach that integrates chemistry, biology, materials science, and engineering.
Key areas for translational research include:
Drug Discovery: Moving promising compounds from preclinical studies to clinical trials.
Agrochemicals: Developing new pesticides and herbicides with improved efficacy and environmental profiles.
Advanced Materials: Commercializing novel materials for use in electronics, energy, and environmental applications.
A collaborative effort between academia and industry will be essential to translate fundamental discoveries into real-world solutions.
Q & A
Q. How to address co-elution challenges in HPLC analysis of reaction mixtures?
- Methodological Answer :
- Mobile Phase Optimization : Adjust pH (e.g., 0.1% formic acid) or use ion-pair reagents (e.g., tetrabutylammonium bromide).
- Tandem MS/MS : Differentiate isobaric impurities via fragmentation patterns.
- Heart-Cutting 2D-LC : Isolate co-eluting peaks for offline analysis (e.g., NMR) .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on reaction yields for halogen-exchange reactions?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Standardize protocols by:
- Inert Atmosphere : Use Schlenk lines or gloveboxes.
- Catalyst Screening : Compare Pd(OAc)₂ vs. XPhos-Pd-G3 for reproducibility.
- Yield Calculation : Report isolated yields (not conversion) with triplicate runs .
Q. What statistical methods validate reproducibility in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
